Dihydro Homocapsaicin II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

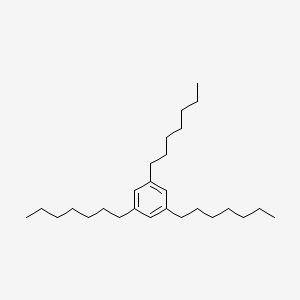

Dihydro Homocapsaicin II is a chemical compound that belongs to the capsaicinoid family. It is a natural compound found in chili peppers and other spicy foods. This compound is known for its pungent taste and spicy flavor. It is also known for its potential health benefits and its use in scientific research.

Mechanism of Action

Target of Action

Dihydro Homocapsaicin II, like other capsaicinoids, primarily targets the vanilloid receptor, TRPV1 . This receptor is a non-selective cation channel that is part of the transient receptor potential channel family. It plays a crucial role in the sensation of pain and heat in the body .

Mode of Action

The compound interacts with its target, the TRPV1 receptor, by binding to it . This binding triggers a conformational change in the receptor, leading to the opening of the ion channel. As a result, there is an influx of cations, such as calcium and sodium, into the cell. This influx depolarizes the neuron and generates an action potential, leading to the sensation of pain and heat .

Biochemical Pathways

The activation of the TRPV1 receptor by this compound can affect various biochemical pathways. For instance, it can influence the inflammatory response by promoting the release of substance P and other neuropeptides. These substances can then act on immune cells and blood vessels, leading to vasodilation, increased vascular permeability, and the recruitment of immune cells to the site of inflammation .

Pharmacokinetics

Like other capsaicinoids, it is likely to be lipophilic, allowing it to readily cross biological membranes . This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The activation of the TRPV1 receptor by this compound leads to a sensation of heat and pain. This can have various effects at the molecular and cellular level, including the activation of nociceptive neurons, the release of inflammatory mediators, and changes in gene expression . These effects can contribute to the compound’s analgesic and anti-inflammatory properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other bioactive compounds can modulate its activity. Additionally, factors such as pH and temperature can affect the stability and efficacy of the compound

Biochemical Analysis

Biochemical Properties

Dihydro Homocapsaicin II plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the transient receptor potential vanilloid 1 (TRPV1) receptor, a protein involved in pain perception and thermoregulation . By binding to the TRPV1 receptor, this compound can modulate pain signals and induce a sensation of heat. Additionally, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a role in its metabolism and detoxification .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it activates the TRPV1 receptor, leading to an influx of calcium ions and subsequent depolarization of the cell membrane . This activation can result in the release of neurotransmitters and modulation of pain signals. In adipocytes, this compound has been shown to influence lipid metabolism and promote thermogenesis, contributing to its potential anti-obesity effects . Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism, highlighting its multifaceted role in cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the TRPV1 receptor. Upon binding to this receptor, this compound induces a conformational change that opens the ion channel, allowing the influx of calcium ions . This influx triggers a cascade of intracellular events, including the activation of protein kinases and transcription factors, leading to changes in gene expression and cellular responses. Additionally, this compound can modulate enzyme activity, either by direct binding or through allosteric effects, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can activate the TRPV1 receptor and induce mild analgesic effects . At higher doses, this compound can cause significant pain and discomfort due to excessive activation of the TRPV1 receptor . Additionally, high doses of this compound have been associated with toxic effects, including tissue damage and inflammation . These findings underscore the importance of careful dosage considerations in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites that can be further processed and excreted from the body . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation . The compound’s lipophilic nature allows it to readily cross cell membranes and distribute throughout various tissues, including the nervous system and adipose tissue .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is often found in the cytoplasm, where it can interact with various enzymes and signaling molecules . Additionally, this compound can localize to the plasma membrane, particularly in regions containing the TRPV1 receptor . This subcellular localization is essential for its role in modulating pain signals and cellular responses.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dihydro Homocapsaicin II involves a series of chemical reactions that convert a starting material into the final product. The pathway is designed to be efficient, cost-effective, and environmentally friendly.", "Starting Materials": [ "Vanillin", "2-methyl-1,3-butadiene", "Boron trifluoride diethyl etherate", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of Vanillin and 2-methyl-1,3-butadiene in the presence of Boron trifluoride diethyl etherate to form 2,6-dihydroxy-4-methoxy-3-methylbenzaldehyde.", "Step 2: Reduction of 2,6-dihydroxy-4-methoxy-3-methylbenzaldehyde with Sodium borohydride in Methanol to form 2,6-dihydroxy-4-methoxy-3-methylbenzyl alcohol.", "Step 3: Oxidation of 2,6-dihydroxy-4-methoxy-3-methylbenzyl alcohol with Acetic acid and Hydrochloric acid to form 2,6-dihydroxy-4-methoxy-3-methylbenzaldehyde.", "Step 4: Reduction of 2,6-dihydroxy-4-methoxy-3-methylbenzaldehyde with Sodium borohydride in Methanol to form 2,6-dihydroxy-3-methyl-4-methoxybenzyl alcohol.", "Step 5: Dehydration of 2,6-dihydroxy-3-methyl-4-methoxybenzyl alcohol with Sodium hydroxide in Diethyl ether to form Dihydro Homocapsaicin II.", "Step 6: Purification of Dihydro Homocapsaicin II with Petroleum ether." ] } | |

CAS RN |

71239-21-9 |

Molecular Formula |

C₁₉H₃₁NO₃ |

Molecular Weight |

321.45 |

synonyms |

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide; Homodihydrocapsaicin II; N-(4-Hydroxy-3-methoxybenzyl)-8-methyldecanamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)

![1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-](/img/structure/B1145320.png)